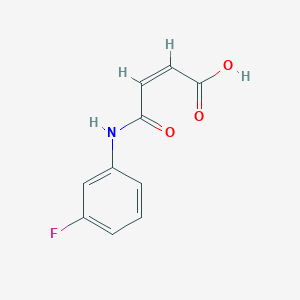
(Z)-4-((3-fluorophenyl)amino)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
(Z)-4-((3-fluorophenyl)amino)-4-oxobut-2-enoic acid, also known as FABAC, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (Z)-4-((3-fluorophenyl)amino)-4-oxobut-2-enoic acid involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. (Z)-4-((3-fluorophenyl)amino)-4-oxobut-2-enoic acid blocks the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and the expression of its target genes.
Biochemical and Physiological Effects:
(Z)-4-((3-fluorophenyl)amino)-4-oxobut-2-enoic acid has been shown to reduce the levels of inflammatory markers such as C-reactive protein, interleukin-6, and tumor necrosis factor-α in animal models of inflammation. It has also been found to inhibit the growth and metastasis of various cancer cells, including breast, lung, and colon cancer cells. (Z)-4-((3-fluorophenyl)amino)-4-oxobut-2-enoic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (Z)-4-((3-fluorophenyl)amino)-4-oxobut-2-enoic acid in lab experiments is its high potency and selectivity towards the NF-κB signaling pathway. This allows for precise modulation of the pathway without affecting other cellular processes. However, one of the limitations of using (Z)-4-((3-fluorophenyl)amino)-4-oxobut-2-enoic acid is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of (Z)-4-((3-fluorophenyl)amino)-4-oxobut-2-enoic acid. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the identification of its potential therapeutic applications in other diseases such as diabetes, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of (Z)-4-((3-fluorophenyl)amino)-4-oxobut-2-enoic acid analogs with improved properties and selectivity could lead to the discovery of new drugs with therapeutic potential.
Conclusion:
In conclusion, (Z)-4-((3-fluorophenyl)amino)-4-oxobut-2-enoic acid is a promising compound with potential therapeutic applications in inflammation and cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research and development of (Z)-4-((3-fluorophenyl)amino)-4-oxobut-2-enoic acid could lead to the discovery of new drugs with therapeutic potential in various diseases.
Applications De Recherche Scientifique
(Z)-4-((3-fluorophenyl)amino)-4-oxobut-2-enoic acid has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various in vitro and in vivo models. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of many inflammatory diseases. (Z)-4-((3-fluorophenyl)amino)-4-oxobut-2-enoic acid has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
(Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNNPZCSFCJFME-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid | |
CAS RN |
6633-31-4 | |
| Record name | NSC56679 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



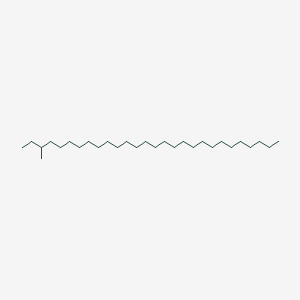

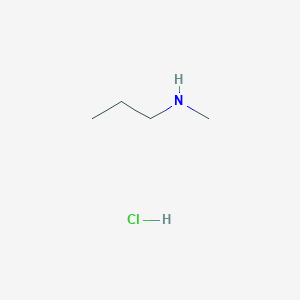
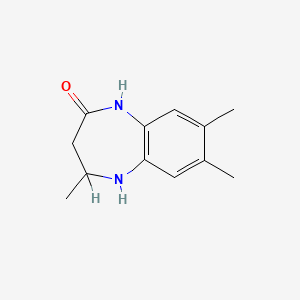


![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3055621.png)

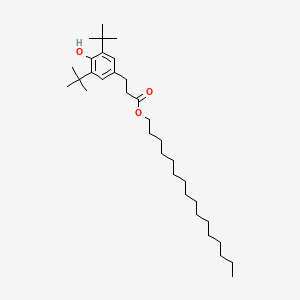
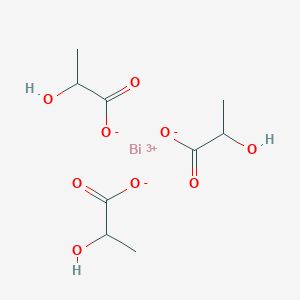
![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B3055628.png)
![1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B3055629.png)

